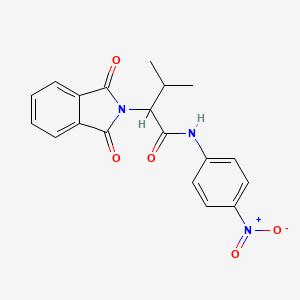
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide, also known as compound X, is a chemical compound that has gained significant attention in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide X is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins. It has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. Compound X has also been found to inhibit the activity of certain kinases, which are proteins involved in cell signaling.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death. Studies have also shown that this compound X can inhibit cell proliferation and migration, which are important processes in cancer development. Additionally, this compound X has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. Additionally, it has been found to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide X is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide X. One area of research could be the development of new drugs based on the structure of this compound X. Another area of research could be the study of the mechanism of action of this compound X and its potential targets. Additionally, further studies could be conducted to investigate the potential applications of this compound X in the treatment of various diseases.
Métodos De Síntesis
Compound X is synthesized through a multi-step process that involves the reaction of 3-methylbutan-1-amine with 4-nitrobenzoyl chloride to form an intermediate. This intermediate is then reacted with phthalic anhydride to form the final product, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide. The synthesis of this compound X has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential applications in scientific research. It has been found to have antimicrobial and anticancer properties, making it a potential candidate for the development of new drugs. Studies have also shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide X can inhibit the growth of certain bacteria and fungi, making it a potential treatment for infections.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-11(2)16(17(23)20-12-7-9-13(10-8-12)22(26)27)21-18(24)14-5-3-4-6-15(14)19(21)25/h3-11,16H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSYVWIYRQVJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-benzoyl-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5021321.png)
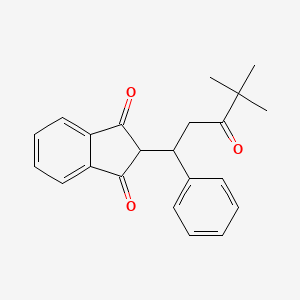
![4-(2-fluorobenzyl)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5021340.png)
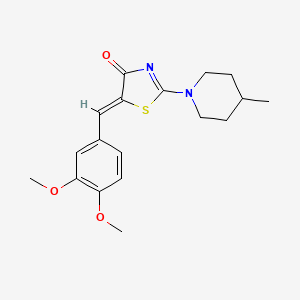
![3-allyl-5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5021355.png)
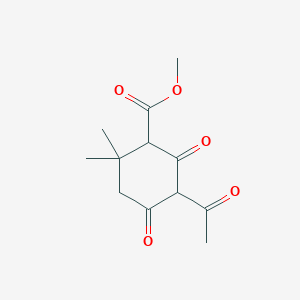
![3,5-dimethyl-1-[(2-pyridinylthio)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5021373.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5021380.png)
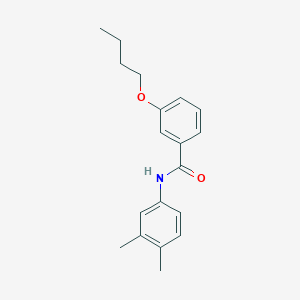

![1-cycloheptyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5021406.png)
![2-[(2,3-dimethoxybenzyl)amino]-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5021427.png)